molecular formula C29H28N2O5 B15024240 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024240
M. Wt: 484.5 g/mol
InChI Key: QWGBMCGCNSMMTB-UHFFFAOYSA-N
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Description

1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both pyridine and chromeno[2,3-c]pyrrole moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the ethoxy and methylbutoxy substituents on the phenyl ring, and finally, the attachment of the pyridin-2-yl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its biological activities make it a candidate for studying cellular processes and interactions with biological macromolecules.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in areas like oncology and infectious diseases.

    Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 1-[3-ETHOXY-4-(3-ETHYLBUTOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The uniqueness of 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H28N2O5/c1-4-34-23-17-19(12-13-22(23)35-16-14-18(2)3)26-25-27(32)20-9-5-6-10-21(20)36-28(25)29(33)31(26)24-11-7-8-15-30-24/h5-13,15,17-18,26H,4,14,16H2,1-3H3

InChI Key

QWGBMCGCNSMMTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O)OCCC(C)C

Origin of Product

United States

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